![molecular formula C11H11N3O3 B567426 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1272756-10-1](/img/structure/B567426.png)
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, also known as NTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for drug development and other research applications. In
Wissenschaftliche Forschungsanwendungen
Application 1: Smart Color-Changing Textiles
- Methods of Application: The photochromic molecules containing NitroBIPS are applied to polyester fabrics. The photosensitivity of the molecules increased with the increase of molecular free volume. The photochromic equilibrium time of the molecule with longer alkyl chain reduced from the 330 s to 60 s, and the recovering equilibrium time reduced from the 480 s to 40 s .
- Results or Outcomes: The designed photochromic molecules were applied to polyester fabrics. The photochromic materials with excellent photosensitivity and good reversibility were obtained, which exhibited high contrast and sensitive reversible color changes .
Application 2: Optical Data Storage Applications
- Summary of the Application: NitroBIPS is used as a photochromic dye which can be incorporated in poly (vinylalcohol) (PVA) by electro-spinning to form PVA-spiropyran nanofibres. It has photo-responsive behaviour that may be useful in optical data storage applications .
- Methods of Application: NitroBIPS is incorporated in poly (vinylalcohol) (PVA) by electro-spinning to form PVA-spiropyran nanofibres .
- Results or Outcomes: The resulting PVA-spiropyran nanofibres exhibit photo-responsive behaviour, which may be useful in optical data storage applications .
Application 3: Field-Effect Transistor (FET) Applications
- Methods of Application: NitroBIPS is deposited on the atomic thin channel of a MoS2 FET. The change of the NitroBIPS molecule to merocyanine (MC) is observed with UV-light injection on the molecule. A complete reset from MC to NitroBIPS molecule is achieved by thermal annealing .
- Results or Outcomes: A clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule was observed, which was due to the change of the NitroBIPS molecule to merocyanine (MC). A complete reset from MC to NitroBIPS molecule was achieved by thermal annealing .
Application 4: Anti-Counterfeiting
- Summary of the Application: NitroBIPS is used in the design of advanced bionic materials and intelligent molecules with changeable color, which have attracted extensive attention. These advanced photochromic materials have been widely used in sensors, anti-counterfeiting, optical information storage, and smart textiles .
- Methods of Application: The photochromic molecules containing NitroBIPS are applied to various materials. The photosensitivity of the molecules increased with the increase of molecular free volume .
- Results or Outcomes: The designed photochromic molecules were applied to various materials. The photochromic materials with excellent photosensitivity and good reversibility were obtained, which exhibited high contrast and sensitive reversible color changes. These materials have potential applications in the field of anti-counterfeiting .
Application 5: Optical Sensors
- Summary of the Application: NitroBIPS is used in the development of materials for optical sensors and more complex optical information processing .
- Methods of Application: NitroBIPS is incorporated in various materials to develop functional molecules that can switch properties with external stimulation .
- Results or Outcomes: The resulting materials exhibit properties that can switch with external stimulation, which is critical for the development of materials for optical sensors and more complex optical information processing .
Application 6: Optical Devices
- Summary of the Application: NitroBIPS is used in the design of advanced bionic materials and intelligent molecules with changeable color, which have attracted extensive attention. These advanced photochromic materials have been widely used in sensors, anti-counterfeiting, optical information storage, and smart textiles .
- Methods of Application: The photochromic molecules containing NitroBIPS are applied to various materials. The photosensitivity of the molecules increased with the increase of molecular free volume .
- Results or Outcomes: The designed photochromic molecules were applied to various materials. The photochromic materials with excellent photosensitivity and good reversibility were obtained, which exhibited high contrast and sensitive reversible color changes. These materials have potential applications in the field of optical devices .
Eigenschaften
IUPAC Name |
6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSURDWUMJXDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179825 |
Source


|
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one | |
CAS RN |
1272756-10-1 |
Source


|
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

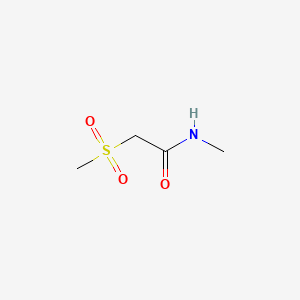
![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)
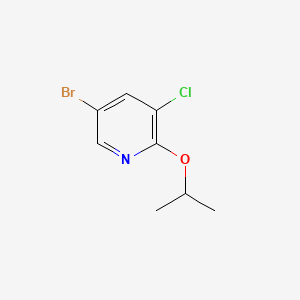
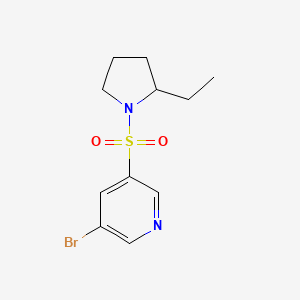
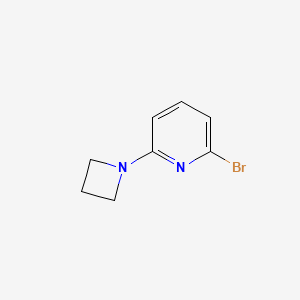
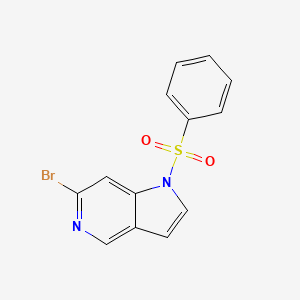
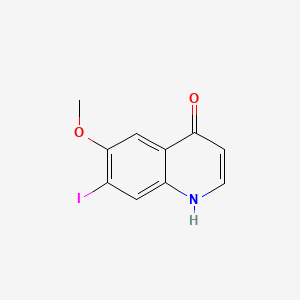
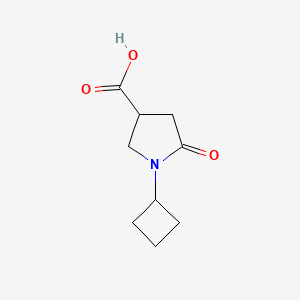
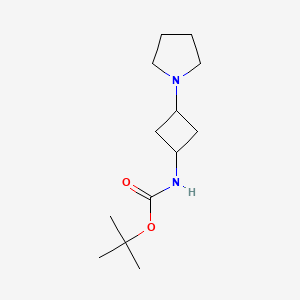
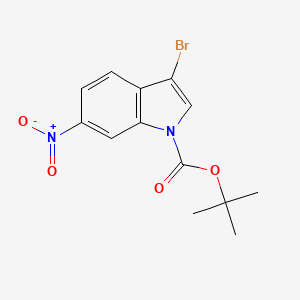
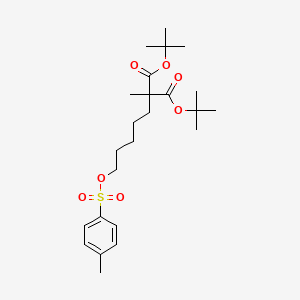
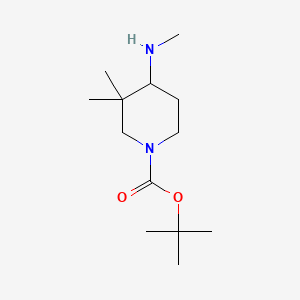
![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)
